molecular formula C15H28BNO4 B6192130 tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate CAS No. 1426250-26-1

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate

Cat. No.: B6192130
CAS No.: 1426250-26-1
M. Wt: 297.2
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Description

Tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is a chemical compound that belongs to the class of boronic esters. This compound is characterized by its boronic acid derivative structure, which includes a tert-butyl group and a dioxaborolane ring. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate typically involves the reaction of a boronic acid derivative with an appropriate carbamate precursor. The reaction conditions usually require the use of a base, such as triethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent and base may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

  • Reduction: The compound can be reduced to form the corresponding boronic ester or boronic acid.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Boronic acids or boronic acid derivatives.

  • Reduction: Boronic esters or boronic acids.

  • Substitution: Various boronic acid derivatives or substituted boronic esters.

Scientific Research Applications

Tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is widely used in scientific research due to its unique chemical properties. It is commonly employed in:

  • Chemistry: The compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.

  • Biology: It is used in the study of enzyme inhibitors and as a tool in bioconjugation chemistry.

  • Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Industry: It is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate exerts its effects involves its ability to form stable boronic esters and boronic acids. These compounds can act as intermediates in various chemical reactions, facilitating the formation of carbon-carbon bonds and other key transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Boronic acids: These compounds share the boronic acid functional group but may have different substituents.

  • Boronic esters: These compounds are similar in structure but may have different alkyl or aryl groups.

  • Boronic acid derivatives: These compounds include various functionalized boronic acids and esters.

Uniqueness: Tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is unique due to its specific combination of the tert-butyl group and the dioxaborolane ring, which provides stability and reactivity in various chemical reactions. This combination allows for its use in a wide range of applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

1426250-26-1

Molecular Formula

C15H28BNO4

Molecular Weight

297.2

Purity

95

Origin of Product

United States

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